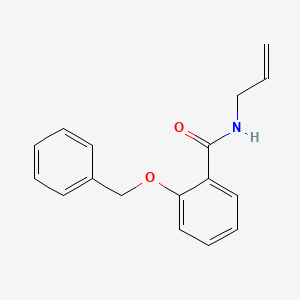

N-allyl-2-(benzyloxy)benzamide

Description

Properties

IUPAC Name |

2-phenylmethoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-12-18-17(19)15-10-6-7-11-16(15)20-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNOKKKKRHAZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule of Five (Ro5)

Derivatives like 4-(benzyloxy)-N-azetidinone benzamides () comply with Lipinski’s Ro5 (molecular weight <500, LogP <5), suggesting favorable oral bioavailability. The allyl group in this compound may marginally increase LogP but retains drug-likeness .

Fluorescence Properties

N-Allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide () exhibits strong fluorescence due to the xanthene moiety, unlike the non-fluorescent target compound. This property is leveraged in polymer-based sensors .

Antiproliferative Activity

Sulfonanilide benzamides (e.g., 4-cyano-N-[2-(2,5-dimethylbenzyloxy)phenyl]benzamide, ) show antiproliferative effects against cancer cells, with IC₅₀ values in the micromolar range. The nitro and cyano groups enhance cytotoxicity compared to the allyl-benzyloxy substitution .

Antiparasitic Activity

Nitazoxanide’s nitrothiazole group enables broad-spectrum antiparasitic activity, a feature absent in this compound, underscoring the importance of heterocyclic moieties in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-allyl-2-(benzyloxy)benzamide, and how can reaction efficiency be optimized?

- Answer : The synthesis typically involves coupling reactions between 2-(benzyloxy)benzoyl chloride and allylamine derivatives. A prominent method utilizes microwave irradiation with Keggin-type heteropolyacid catalysts, achieving yields >85% by accelerating reaction kinetics and minimizing side products . Alternative routes include nucleophilic substitution under basic conditions (e.g., NaHCO₃) in dichloromethane, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Optimization strategies:

- Catalyst selection : Heteropolyacids reduce reaction time from 24 h to 2–3 h .

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Microwave-assisted synthesis at 80–100°C prevents thermal decomposition .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and benzyloxy aromatic substitution patterns (δ 4.8–5.0 ppm for –OCH₂Ph) .

- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted benzoyl chloride derivatives) .

- DSC/TGA : Assess thermal stability; decomposition observed >200°C necessitates storage at −20°C under inert atmosphere .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Mutagenicity : Ames II testing shows low mutagenic potential (comparable to benzyl chloride), but PPE (gloves, lab coat, goggles) is mandatory .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., allylamine) .

- Waste disposal : Halogenated solvents (e.g., CH₂Cl₂) require separate containment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Answer :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to neurokinin receptors (NK1R), with ΔG values < −8 kcal/mol indicating strong interactions .

- QSAR models : Substituent effects (e.g., electron-withdrawing groups at the benzyloxy position) correlate with antibacterial IC₅₀ values (R² = 0.89) .

- ADMET prediction : SwissADME evaluates metabolic stability (CYP3A4 t₁/₂ > 4 h) and blood-brain barrier penetration (logBB > 0.3) for CNS-targeted analogs .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Answer :

- Dose-dependent effects : Antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) is observed at lower concentrations than anticancer activity (IC₅₀ = 50–100 µM in HeLa cells) .

- Assay variability : Broth microdilution (CLSI guidelines) vs. MTT assays (cell viability) account for discrepancies in potency metrics .

- Mechanistic divergence : Benzyloxy groups inhibit bacterial cell wall synthesis via PBP2a binding, while allyl moieties induce apoptosis in cancer cells via caspase-3 activation .

Q. What strategies mitigate instability of this compound in aqueous media?

- Answer :

- Formulation : Encapsulation in PLGA nanoparticles (size = 120 nm, PDI < 0.1) enhances half-life from 2 h to 24 h in PBS (pH 7.4) .

- Prodrug design : Phosphorylated derivatives (e.g., at the allyl group) reduce hydrolysis rates (k = 0.02 h⁻¹ vs. 0.15 h⁻¹ for parent compound) .

- Lyophilization : Cryoprotectants (trehalose, 5% w/v) maintain stability >12 months at −80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.